![molecular formula C8H7ClN2O B1424123 4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-58-4](/img/structure/B1424123.png)
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1190321-58-4 . It has a molecular weight of 182.61 and its IUPAC name is this compound . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 182.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Versatile Building Blocks : Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used as versatile building blocks for synthesizing derivatives such as 4-substituted 7-azaindole derivatives, showcasing their utility in chemical synthesis (Figueroa‐Pérez et al., 2006).
Synthesis of Pyrrolopyridines and Pyrimidines : 2-Chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile, a related compound, is used for synthesizing 1H-pyrrolo[2,3-b]pyridine and other systems, indicating the chemical flexibility and reactivity of these compounds (Abdel-Mohsen & Geies, 2008).
Applications in Materials Science
- Semiconducting Materials : Novel nitrogen-embedded small molecules derived from compounds like 6-chloro-1-(2-ethylhexyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione have been studied for their electrochemical, self-assembly, and carrier transport properties, highlighting potential applications in materials science (Zhou et al., 2019).
Crystallography and Molecular Structure
- Charge Density Analysis : The experimental charge density distribution in compounds like 4-chloro-1H-pyrrolo[2,3-b]pyridine has been investigated using high-resolution X-ray diffraction, providing insights into the molecular structure and bonding scheme (Hazra et al., 2012).
Medicinal Chemistry and Drug Design
- Synthesis for Antiviral Activity : Research on synthesizing and evaluating the antiviral activity of various 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, including compounds derived from 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine, has been conducted, illustrating the compound's potential in drug design (Saxena et al., 1988).
Reactivity and Mechanism Studies
- Investigation of Reactivity : Studies have been conducted on new heterocycle-based molecules like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, focusing on synthesis, characterization, and reactivity, including DFT calculations and molecular dynamics simulations (Murthy et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit potent activities against fgfr1, 2, and 3 .
Mode of Action
Related compounds have been shown to inhibit fgfr, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect glucose levels by stimulating glucose uptake into muscle and fat cells .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis .
Biochemische Analyse
Biochemical Properties
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell proliferation, differentiation, and survival. The compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis. This is achieved through the disruption of FGFR signaling pathways, which are often upregulated in cancer cells . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This binding prevents the phosphorylation of tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. As a result, the compound effectively blocks the transmission of growth signals within the cell, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The exact duration of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interaction with FGFRs. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The metabolic products of the compound can also interact with other biomolecules, potentially affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.
Eigenschaften
IUPAC Name |
4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-4-6(9)5-2-3-10-8(5)11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFPLUXUHUGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696626 | |
| Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-58-4 | |
| Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



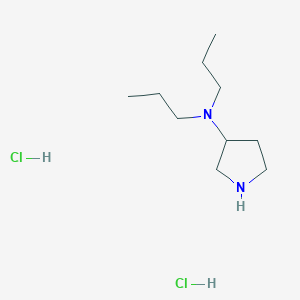
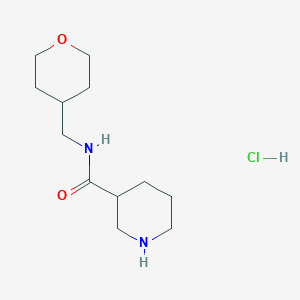
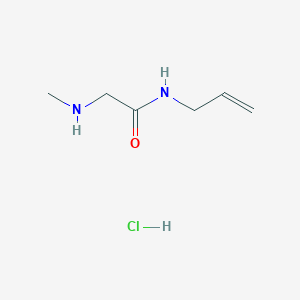

![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
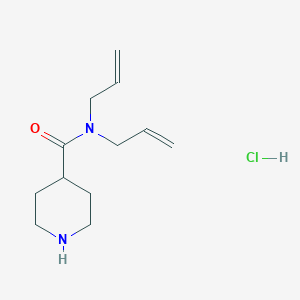
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
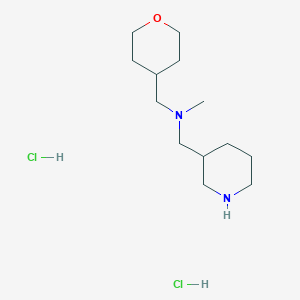
![N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424055.png)
![3,7-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424057.png)

